molecular formula C8H12N2O B080314 2-cyano-N-cyclopentylacetamide CAS No. 15112-75-1

2-cyano-N-cyclopentylacetamide

Cat. No. B080314
CAS RN: 15112-75-1
M. Wt: 152.19 g/mol
InChI Key: YDHBUMSZDRJWRM-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopentylacetamide is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a solid in its physical form .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-cyclopentylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-cyclopentylacetamide is represented by the InChI code 1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-cyano-N-cyclopentylacetamide is a solid in its physical form . It has a molecular weight of 152.2 and a molecular formula of C8H12N2O .

Scientific Research Applications

Chemical Synthesis

“2-cyano-N-cyclopentylacetamide” is a key compound in chemical synthesis . It’s a versatile and economical compound that can be used to prepare various substituted aryl or heteryl amines with alkyl cyanoacetates . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Precursor for Heterocyclic Synthesis

This compound is considered one of the most important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemically Active Compounds

Many derivatives of “2-cyano-N-cyclopentylacetamide” have diverse biological activities . This has drawn the attention of biochemists in the last decade .

Chemotherapeutic Agents

The potential of N-aryl and/or heteryl cyanoacetamides in evolving better chemotherapeutic agents is being explored . They are used in building various organic heterocycles .

Proteomics Research

“2-cyano-N-cyclopentylacetamide” is also used in proteomics research . It’s a product that can be used to study protein structures and functions .

Aminopyrazole Structure Formation

The treatment of “2-cyano-N-(2-pyridyl)acetamide” with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes an aminopyrazole structure . This structure can be further treated with sodium nitrite in acetic acid to yield pyrazolo[3,4-d]1,2,3-triazine derivatives .

properties

IUPAC Name

2-cyano-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBUMSZDRJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408238
Record name 2-cyano-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopentylacetamide

CAS RN

15112-75-1
Record name 2-cyano-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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